rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Description
rel-(2R)-1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a sulfonyl-linked 3,5-dimethyl-1,2-oxazole substituent and a carboxylic acid group.
Properties
Molecular Formula |
C10H14N2O5S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
WIHCNDLCRKFZTR-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC[C@@H]2C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” typically involves multi-step organic reactions. The starting materials may include pyrrolidine derivatives, oxazole precursors, and sulfonyl chlorides. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Oxazole Moiety: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
Divergences and Challenges
- Molecular Weight and Solubility : The target compound (MW 286.30) is smaller and more polar than the cytisine derivative (MW 405.47), which may improve bioavailability but reduce lipophilicity-driven membrane permeability.
- Biological Data Gaps : While the cytisine derivative has documented thrombin activity, the target compound’s pharmacological profile remains uncharacterized.
Biological Activity
The compound rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in fields such as oncology and infectious diseases.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine ring, a carboxylic acid group, and an oxazole moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds containing the oxazole ring exhibit antiproliferative properties against various cancer cell lines. For instance, derivatives of oxazole have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 21.2 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 38.3 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 16.5 | DNA damage |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Sulfonamide derivatives are known to exhibit activity against a range of bacteria and fungi. The mechanism typically involves inhibition of folate synthesis, which is essential for bacterial growth .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on A549 lung cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 20 µM, with a notable increase in apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial properties, the compound was tested against various pathogens including E. coli and S. aureus. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting potential use as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
